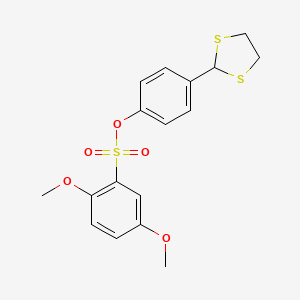

4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

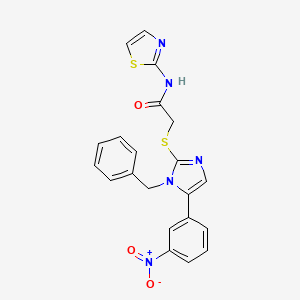

“4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate” is a chemical compound with the molecular formula C17H18O5S3 . It is a derivative of 1,3-dithiolane, a cyclic compound containing sulfur .

Synthesis Analysis

The synthesis of 1,3-dithiolane derivatives, such as “this compound”, can be achieved from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . The removal of a dithiane protection group often requires harsh conditions and is usually performed in the late synthetic stage .Molecular Structure Analysis

The molecular structure of “this compound” is based on the 1,3-dithiolane ring, which is a five-membered cyclic compound containing two sulfur atoms . The exact structure would require further analysis using techniques such as X-ray crystallography .Scientific Research Applications

Synthesis and Biological Evaluation

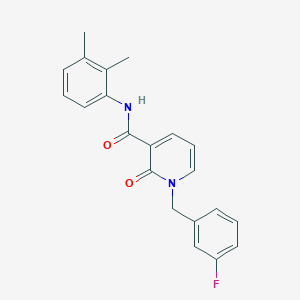

The synthesis and biological evaluation of various derivatives closely related to 4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate have shown promising applications in scientific research. For instance, the synthesis and antimicrobial screening of novel 1,3-dioxolanes linked to N-5 of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol, which are structurally similar, have been explored for their moderate inhibitory activity against the fungus Candida albicans compared to clotrimazole as reference control. These compounds also exhibited moderate activity against Gram-positive bacteria Staphylococcus aureus relative to imipenem as the standard drug, indicating potential applications in antimicrobial treatments (Ramadan, Rasheed, & El Ashry, 2019).

Structure-Activity Relationship and Anticancer Properties

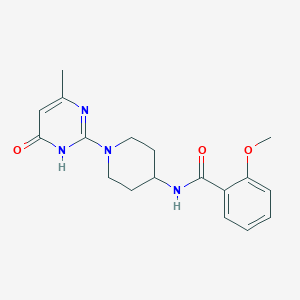

The study of structure-activity relationships in related sulfonamide analogs has led to insights into chemical modifications that can improve pharmacological properties for the development as cancer therapeutics. For example, research on 2,2-dimethyl-2H-chromene based arylsulfonamide analogs has shown strategies for modification to enhance their effectiveness as HIF-1 pathway inhibitors, antagonizing tumor growth in animal models of cancer. These findings are crucial for developing new cancer therapeutics, indicating the relevance of derivatives like this compound in scientific research aimed at cancer treatment (Mun et al., 2012).

Optical and Material Science Applications

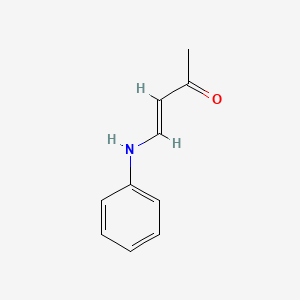

The synthesis and characterization of extended π-conjugated organic materials based on similar sulfonate compounds have demonstrated significant potential in optical and material sciences. For instance, new extended π-conjugated chromophores synthesized for nonlinear optical analysis exhibit promising characteristics for various applications, including telecommunications and information processing. This research work underscores the importance of derivatives like this compound in the development of new materials with advanced optical properties (Antony et al., 2019).

Safety and Hazards

properties

IUPAC Name |

[4-(1,3-dithiolan-2-yl)phenyl] 2,5-dimethoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5S3/c1-20-14-7-8-15(21-2)16(11-14)25(18,19)22-13-5-3-12(4-6-13)17-23-9-10-24-17/h3-8,11,17H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQJHDUXKOKOQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC=C(C=C2)C3SCCS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

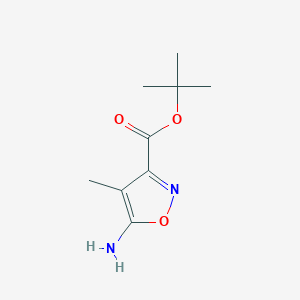

![6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2696062.png)

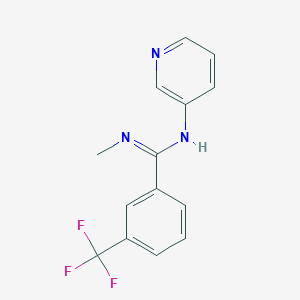

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(3-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B2696064.png)

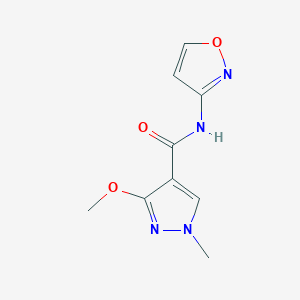

![Methyl 3-amino-4-[(2-fluorophenyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2696070.png)

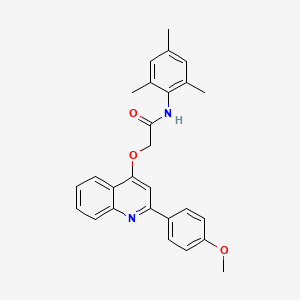

![6-Bromo-2-[(4-chlorophenyl)methyl]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2696078.png)

![2-[2-(4-Methylanilino)-2-oxoethyl]sulfinylacetic acid](/img/structure/B2696083.png)

![(3-Chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine hydrochloride](/img/structure/B2696085.png)